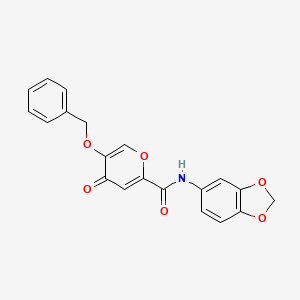

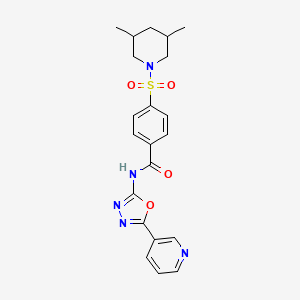

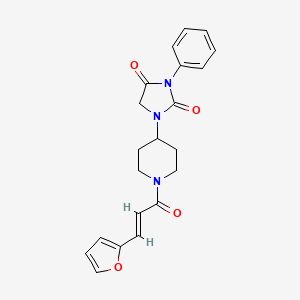

N-(1,3-benzodioxol-5-il)-5-(benciloxi)-4-oxo-4H-piran-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, indicating the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of amide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were characterized using these methods . These techniques could be applied to determine the structure of "N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide" as well.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as electrophilic cyclization , Suzuki cross-coupling , and 1,3-dipolar cycloaddition . These reactions are crucial for constructing the core structure of the amide derivatives and could provide a basis for understanding the chemical reactions that "N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives are influenced by their molecular structure. For instance, the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were studied through DFT calculations, which could be relevant for understanding the properties of the compound . Additionally, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide suggest that similar compounds could also possess biological activities, which might be true for "N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide".

Aplicaciones Científicas De Investigación

- Potencial Anticancerígeno: Los investigadores han investigado la capacidad del compuesto para inhibir el crecimiento de las células cancerosas. Su estructura única y las posibles interacciones con los objetivos celulares lo convierten en un candidato interesante para el desarrollo de fármacos .

- Propiedades de Fluorescencia: El compuesto exhibe fluorescencia, lo que lo hace adecuado para su uso como una sonda fluorescente. Los investigadores han explorado su potencial en la imagenología celular y el diagnóstico .

Química Medicinal y Desarrollo de Medicamentos

Sondas Fluorescentes y Agentes de Imagenología

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c22-15-9-18(25-11-19(15)24-10-13-4-2-1-3-5-13)20(23)21-14-6-7-16-17(8-14)27-12-26-16/h1-9,11H,10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHOMHQXDAARQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)